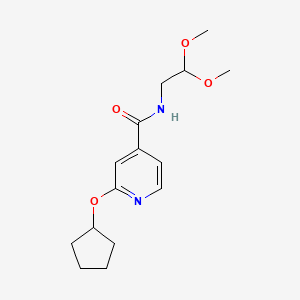
2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the isonicotinamide group might undergo reactions with electrophiles, while the dimethoxyethyl group could potentially participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Assembly
Isonicotinamide is known to form various assemblies through hydrogen bonding and coordinate bonds, with applications in constructing polymeric networks. Such structures vary from linear to zig-zag and sinusoidal varieties in the solid state, dependent on the ligands and metal precursors involved (Bera et al., 2003).
Supramolecular Synthons
Molecular complexes of phenols with isonicotinamide showcase the utility of supramolecular synthons in crystal engineering. These adducts demonstrate the versatility of isonicotinamide as a co-crystallizing agent, highlighting its potential in the design and development of new materials with specific properties (Vishweshwar et al., 2003).
Co-crystal Formation
Research on co-crystals involving isonicotinamide and various carboxylic acids reveals the compound's role in creating diverse crystal structures. These studies provide insights into the molecular interactions and design principles that could be applicable to developing new pharmaceutical formulations or materials with tailored properties (Lemmerer & Fernandes, 2012).
Allosteric Modifiers of Hemoglobin
Compounds structurally related to isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin, suggesting applications in medical conditions requiring enhanced oxygen delivery. This research highlights the potential therapeutic applications of isonicotinamide derivatives in treating diseases related to impaired oxygen transport (Randad et al., 1991).
Antitumor Applications
Synthetic routes and characterization of isonicotinamide derivatives, including studies on their potential antitumor properties, underline the importance of these compounds in medicinal chemistry. Research on novel complexes with metals like Pd and Pt, using isonicotinamide derivatives as ligands, suggests their potential in developing new antitumor medications (Fedorov et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopentyloxy-N-(2,2-dimethoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-14(20-2)10-17-15(18)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12,14H,3-6,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLDZRWKJTJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=NC=C1)OC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)

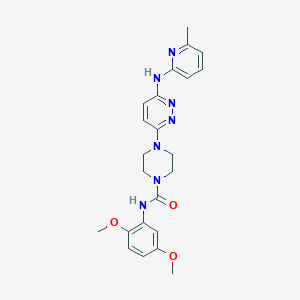
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)

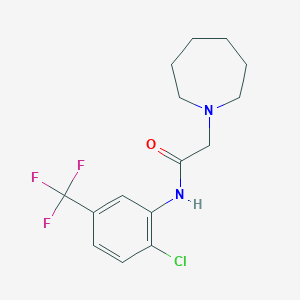
![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)
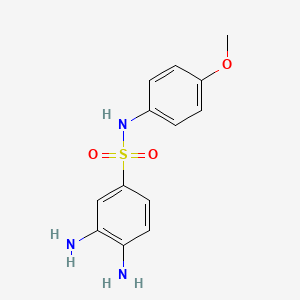
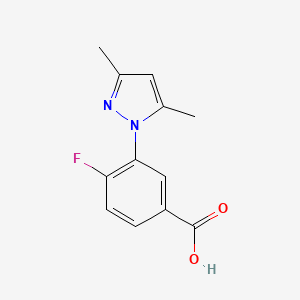
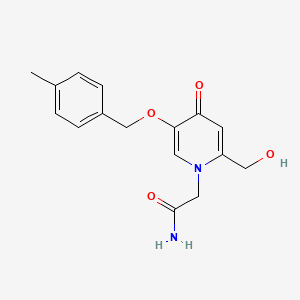
![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)